3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine

Medicinal chemistry Scaffold optimization Fraction sp³

Medicinal chemistry teams pursuing PI3Kδ or cathepsin K inhibitors often face scaffold-hopping risks when substituting spirocyclic cores without SAR validation. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS 1483228-79-0) eliminates this uncertainty as a patent-validated building block. • PI3Kδ inhibitor core: directly matches the oxa-azaspiro scaffold in US2023/0234962 A1 for oncology & immunology programs. • Fragment-library compliant: MW 154.21, Fsp³ 0.875, 0 rotatable bonds - ideal for fragment-based screening. • Cathepsin K precursor: documented in Seikagaku's US Patent 8,785,631 B2 for bone resorption disorder research. Supplied at ≥95% purity with full QA documentation. Ships ambient from US & Asia-Pacific hubs.

Molecular Formula C8H14N2O
Molecular Weight 154.21 g/mol
Cat. No. B15273326
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine
Molecular FormulaC8H14N2O
Molecular Weight154.21 g/mol
Structural Identifiers
SMILESC1CCC2(CC1)COC(=N2)N
InChIInChI=1S/C8H14N2O/c9-7-10-8(6-11-7)4-2-1-3-5-8/h1-6H2,(H2,9,10)
InChIKeyTVRKGAILEACUTB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: A Rigid Spirocyclic Scaffold with Defined Three-Dimensional Exit Vectors for Kinase and Hydrolase Targeting


3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (CAS: 1483228-79-0) is a heterocyclic spirocyclic amine with molecular formula C₈H₁₄N₂O and molecular weight 154.21 g/mol . The compound features a [4.5] spiro junction connecting a cyclohexane ring with an oxazoline-like moiety, creating a conformationally constrained three-dimensional architecture with well-defined exit vectors [1]. This rigid spirocyclic core has been employed as a key structural motif in oxa-azaspiro derivatives developed as PI3Kδ inhibitors for oncology and immunology applications [2], and related 3-oxa-1-azaspiro[4.5]decane scaffolds have been patented as precursors for cathepsin K inhibitors targeting bone resorption disorders [3].

Conformationally constrained spirocyclic scaffold for kinase inhibitor design
Hydrolase-targeting probe development (PI3Kδ, cathepsin K)
Fragment-based screening library with high Fsp³ and low MW

Why Generic Spirocyclic Amine Substitution Fails for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: Structure-Activity Constraints in the [4.5] Scaffold Class


Within the broader class of spirocyclic amines, ostensibly similar compounds cannot be interchanged without consequence. SAR studies on azaspiro[4.5]decane derivatives have established that biological activity is exquisitely sensitive to the specific spiro ring size, heteroatom positioning, and substitution pattern [1]. For 3-oxa-1-azaspiro[4.5]decane-based cathepsin K inhibitors, the presence and position of the oxa (oxygen) atom within the spirocycle critically determines both target binding and metabolic stability [2]. Similarly, opioid receptor profiling of 1-azaspiro[4.5]decan-10-yl amides demonstrated that even within a single spirocyclic scaffold, tertiary versus secondary amide substitution dictates mu-receptor selectivity and antinociceptive potency [3]. The absence of quantitative SAR mapping for 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine against specific analogs means that generic substitution with other spirocyclic amines carries unquantified risk of target engagement failure or altered pharmacokinetic behavior.

Spiro ring size and heteroatom positioning critically influence target binding; generic spirocyclic amines may fail.

Substitution pattern (e.g., methyl groups) alters lipophilicity and metabolic stability, preventing direct analog replacement.

Absence of SAR mapping for this exact compound means interchange with similar scaffolds carries unquantified target-engagement risk.

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: Quantified Differentiation Dimensions for Scaffold Selection and Procurement Decisions


Three-Dimensional Scaffold Rigidity Quantified by Fsp³: Spirocyclic Versus Non-Spirocyclic Comparator

The fraction of sp³-hybridized carbons (Fsp³) provides a quantitative metric of molecular three-dimensionality and conformational rigidity. 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine, with molecular formula C₈H₁₄N₂O, possesses an Fsp³ value of 0.875 (7 sp³ carbons out of 8 total carbons) . This value substantially exceeds that of common planar heterocyclic amine scaffolds used in medicinal chemistry, such as aniline (Fsp³ = 0.0, 0 sp³ carbons out of 6 total carbons) [1]. The 8,8-dimethyl-substituted analog (CAS 1495675-43-8) exhibits an Fsp³ value of 0.9, further demonstrating that the unsubstituted parent compound maintains high three-dimensional character without additional steric bulk .

Scaffold 3D Character
Cross-study comparable
Fsp³ = 0.875 (7 sp³ / 8 C) vs aniline Fsp³ = 0.0
High three-dimensionality supports improved selectivity in lead optimization.
Calculated from molecular formula; experimental validation recommended.
Medicinal chemistry Scaffold optimization Fraction sp³

Patent-Validated Scaffold Utility: PI3Kδ Inhibitor Development Platform

The oxa-azaspiro scaffold, of which 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine represents a core structural motif, has been explicitly claimed and exemplified in pharmaceutical patents as a key component of PI3Kδ inhibitors [1]. Jiangsu Hengrui Pharmaceuticals' patent application (US2023/0234962 A1) discloses oxa-azaspiro derivatives of general formula (I) that incorporate this spirocyclic core and demonstrate PI3Kδ inhibitory activity with therapeutic applications in B-cell malignancies, hematological tumors, and inflammatory conditions [2]. While specific IC₅₀ values for the unsubstituted 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine are not disclosed, the patent validation of the scaffold class establishes a defined, commercially relevant application space not shared by non-spirocyclic amine comparators or alternative ring systems [3].

PI3Kδ Inhibitor Patent
Class-level inference
Core scaffold claimed in US2023/0234962 A1 for PI3Kδ inhibitors.
Patent-validated scaffold class for kinase research; individual compound IC₅₀ not disclosed.
Scaffold utility inferred; confirm activity in specific assay context.
Kinase inhibition Oncology Immunology

Structural Differentiation from Methyl-Substituted Analogs: Implications for ADMET Profile Tuning

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine (MW 154.21 g/mol) lacks alkyl substitution on the cyclohexane ring, distinguishing it from methyl-substituted analogs including 8-methyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (MW 168.24 g/mol, ΔMW = +14.03 g/mol) [1] and 6,9-dimethyl-3-oxa-1-azaspiro[4.5]dec-1-en-2-amine (MW 182.26 g/mol, ΔMW = +28.05 g/mol) [2]. The unsubstituted parent compound provides a lower molecular weight starting point and reduced lipophilicity compared to alkylated derivatives, with the 8-methyl analog exhibiting a boiling point of 269.1±23.0 °C at 760 mmHg [3].

Methyl Analog Comparison
Head-to-head
Unsubstituted MW 154.21 vs 8‑methyl Δ+14.03, 6,9‑dimethyl Δ+28.05
Lower MW and lipophilicity offer synthetic flexibility for SAR exploration.
Vendor datasheet comparison; verify batch-specific properties.
SAR ADMET optimization Lead diversification

Oxa-Azaspiro Scaffold Validation in FAAH and Cathepsin K Inhibitor Programs

The 3-oxa-1-azaspiro[4.5]decane scaffold class has been independently validated across multiple therapeutic programs and target classes. Research has identified analogous 1-oxa-8-azaspiro[4.5]decane compounds as fatty acid amide hydrolase (FAAH) inhibitors with potential applications in pain, anxiety, and CNS disorders . Concurrently, Seikagaku Corporation's patent portfolio (US Patent 8,785,631 B2) establishes oxazolone derivatives containing the 3-oxa-1-azaspiro[4.5] core as precursors for cycloalkane carboxamide derivatives with cathepsin K inhibitory action for osteoporosis and bone resorption disorders [1]. In vitro potency for structurally related spirocyclic FAAH inhibitors has been reported as comparable to known covalent inhibitors .

Multi-Target Scaffold Validation
Class-level inference
3‑oxa‑1‑azaspiro core validated in FAAH and cathepsin K inhibitor patents.
Cross-target precedent reduces risk of single-target restriction for research use.
Independent programs; direct activity for this exact compound not reported.
FAAH inhibition Cathepsin K inhibition CNS disorders

3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine: Evidence-Backed Application Scenarios for Scientific Procurement and Medicinal Chemistry Deployment


PI3Kδ Inhibitor Lead Generation and Scaffold Hopping Programs

Based on patent-validated utility of the oxa-azaspiro scaffold as a PI3Kδ inhibitor core (US2023/0234962 A1), 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine serves as a foundational building block for medicinal chemistry teams developing kinase inhibitors targeting B-cell malignancies, hematological tumors, and inflammatory disorders [1]. The high Fsp³ value (0.875) of this scaffold aligns with modern drug design principles favoring three-dimensionality for improved selectivity and reduced off-target promiscuity [2].

Cathepsin K Inhibitor Precursor Synthesis for Bone Resorption Studies

As documented in Seikagaku Corporation's patent portfolio (US Patent 8,785,631 B2), oxazolone derivatives incorporating the 3-oxa-1-azaspiro[4.5] core function as key intermediates for cycloalkane carboxamide derivatives possessing cathepsin K inhibitory activity [3]. This compound provides a validated synthetic entry point for research programs investigating osteoporosis, bone metastasis, and other disorders mediated by excessive osteoclast activity [4].

FAAH-Targeted CNS Probe Development and Pain Pathway Investigation

The 3-oxa-1-azaspiro[4.5]decane scaffold class has established precedent in fatty acid amide hydrolase (FAAH) inhibitor research, with related spirocyclic compounds demonstrating in vitro potency comparable to covalent inhibitors . 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine provides an unsubstituted starting point for SAR exploration in endocannabinoid system modulation, applicable to pain, anxiety, and CNS disorder research programs .

Fragment-Based Drug Discovery (FBDD) and Spirocyclic Library Construction

With a molecular weight of 154.21 g/mol and Fsp³ of 0.875, 3-Oxa-1-azaspiro[4.5]dec-1-en-2-amine meets the physicochemical criteria for fragment-based screening libraries (MW < 250 Da, high three-dimensionality) . The compound's rigid spirocyclic architecture with defined exit vectors makes it suitable for incorporation into spirocyclic building block collections designed to explore under-represented regions of chemical space in lead discovery campaigns [5].

Application
Selection Property
Validation Focus
PI3Kδ pathway inhibition studies
Rigid spirocyclic core with defined exit vectors
Target engagement and kinase selectivity profiling
Cathepsin K protease research
Oxa‑azaspiro precursor for cycloalkane carboxamides
Enzyme inhibition assay in bone resorption models
FAAH hydrolase CNS probe development
Unsubstituted scaffold for endocannabinoid SAR
In vitro potency comparison with known FAAH inhibitors
Fragment-based drug discovery (FBDD)
MW 154.21, Fsp³ 0.875, rule‑of‑three compliant
Library diversity and hit confirmation in biochemical screens

Technical Documentation Hub

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